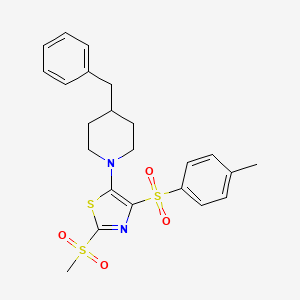
5-(4-Benzylpiperidin-1-yl)-2-(methylsulfonyl)-4-tosylthiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out . Without specific information on the reactions this compound undergoes, it’s challenging to provide a detailed chemical reactions analysis.Applications De Recherche Scientifique
Antimicrobial and Antitubercular Agents
Research indicates that certain sulfonyl derivatives, including compounds similar to 5-(4-Benzylpiperidin-1-yl)-2-(methylsulfonyl)-4-tosylthiazole, have been synthesized and characterized for their potential as antimicrobial and antitubercular agents. These compounds have shown moderate to significant activities against bacterial and fungal infections, as well as notable effectiveness against Mycobacterium tuberculosis (Kumar, Prasad, & Chandrashekar, 2013). Similarly, derivatives of 1,3,4-oxadiazole, which share structural similarities, have demonstrated valuable antibacterial effects (Aziz‐ur‐Rehman et al., 2017).
Antiarrhythmic Activity
Some compounds structurally related to 5-(4-Benzylpiperidin-1-yl)-2-(methylsulfonyl)-4-tosylthiazole have been studied for their potential as Class III antiarrhythmic agents. These studies have found certain derivatives to exhibit potent antiarrhythmic activity, indicating a possible application in treating arrhythmias without affecting conduction (Ellingboe et al., 1992).
Antioxidant Activities and Glucosidase Inhibitors
Derivatives of 1H-benzimidazole, which are structurally related to 5-(4-Benzylpiperidin-1-yl)-2-(methylsulfonyl)-4-tosylthiazole, have been synthesized and screened for antioxidant activities and as glucosidase inhibitors. These compounds have shown high scavenging activity and substantial inhibitory potential against α-glucosidase, suggesting their potential in managing oxidative stress and glucose metabolism disorders (Özil, Parlak, & Baltaş, 2018).
Antimicrobial and Antifungal Substances
Research on derivatives of 1, 3, 4-thiadiazoles, closely related to the compound , has identified significant antimicrobial and antifungal activities. These compounds have shown sensitivity to both Gram-positive and Gram-negative bacteria, along with activity against Candida albicans, suggesting their utility as antimicrobial and antifungal agents (Sych et al., 2019).
Antiproliferative Activity Against Human Cancer Cell Lines
Novel derivatives of thiazolidine, similar in structure to 5-(4-Benzylpiperidin-1-yl)-2-(methylsulfonyl)-4-tosylthiazole, have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. These compounds have demonstrated potent antiproliferative activity, indicating potential applications in cancer therapy (Chandrappa et al., 2008).
Safety And Hazards
Propriétés
IUPAC Name |
5-(4-benzylpiperidin-1-yl)-4-(4-methylphenyl)sulfonyl-2-methylsulfonyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S3/c1-17-8-10-20(11-9-17)32(28,29)21-22(30-23(24-21)31(2,26)27)25-14-12-19(13-15-25)16-18-6-4-3-5-7-18/h3-11,19H,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOXMSPPKMPFQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C)N3CCC(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Benzylpiperidin-1-yl)-2-(methylsulfonyl)-4-tosylthiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

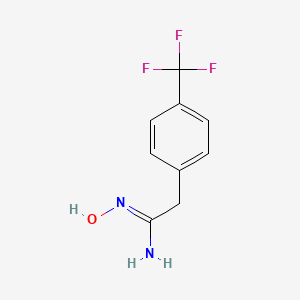
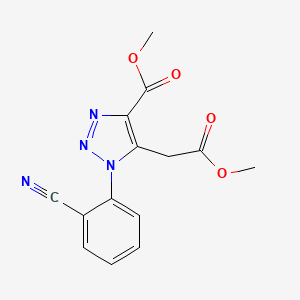
![methyl 4-((2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)carbamoyl)benzoate](/img/structure/B2897808.png)
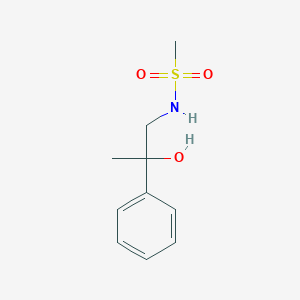
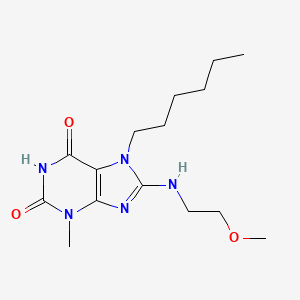
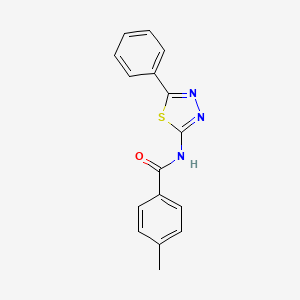
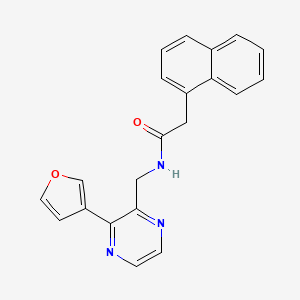
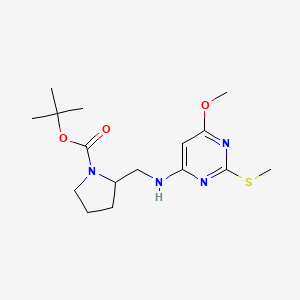
![6-(2-Methoxyphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2897816.png)
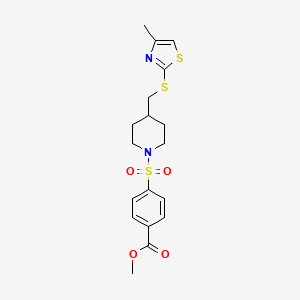
![6-Amino-3-tert-butyl-4-(2,6-difluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2897821.png)
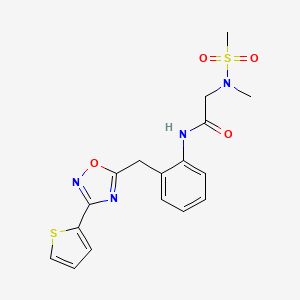
![3H-1,2,3-Triazolo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B2897824.png)
![N-(1-cyanocycloheptyl)-2-[2-pyrrolidin-1-yl-5-(trifluoromethyl)anilino]acetamide](/img/structure/B2897826.png)